[3-(3,5-Difluoro-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane
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Overview
Description
[3-(3,5-Difluoro-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane: is an organosilicon compound characterized by the presence of a difluorophenyl group and a trimethylsilyl group
Preparation Methods
The synthesis of [3-(3,5-Difluoro-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane can be achieved through several routes. One common method involves the Williamson ether synthesis , where an alkoxide ion reacts with a primary alkyl halide via an S_N2 reaction . This method is widely used in both laboratory and industrial settings due to its simplicity and efficiency.
Chemical Reactions Analysis
[3-(3,5-Difluoro-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane: undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different products depending on the reagents and conditions used.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trimethylsilyl group can be replaced by other functional groups
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It can be utilized in the development of new biochemical assays and probes.
Industry: It is used in the production of advanced materials with unique properties
Mechanism of Action
The mechanism of action of [3-(3,5-Difluoro-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane involves its interaction with specific molecular targets. The compound can form stable complexes with various substrates, influencing their reactivity and stability. This interaction is often mediated by the difluorophenyl and trimethylsilyl groups, which can participate in various chemical pathways .
Comparison with Similar Compounds
[3-(3,5-Difluoro-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane: can be compared with similar compounds such as:
3-(3,5-Difluorophenyl)propionic acid: This compound shares the difluorophenyl group but differs in its functional groups and overall structure.
3-(4-Bromophenyl)propionic acid: Similar in structure but contains a bromine atom instead of fluorine, leading to different reactivity and applications.
3-(4-Methoxyphenyl)propionic acid:
These comparisons highlight the unique aspects of This compound , particularly its reactivity and versatility in various applications.
Properties
Molecular Formula |
C14H18F2OSi |
---|---|
Molecular Weight |
268.37 g/mol |
IUPAC Name |
[4-(3,5-difluorophenyl)-2-methylbut-3-yn-2-yl]oxy-trimethylsilane |
InChI |
InChI=1S/C14H18F2OSi/c1-14(2,17-18(3,4)5)7-6-11-8-12(15)10-13(16)9-11/h8-10H,1-5H3 |
InChI Key |
NDLHBUQEQAEEKL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C#CC1=CC(=CC(=C1)F)F)O[Si](C)(C)C |
Origin of Product |
United States |
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